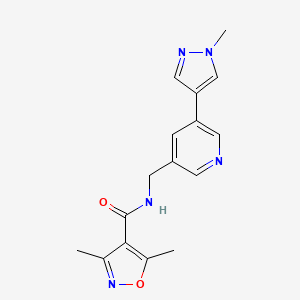

3,5-dimethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-dimethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.345. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole-bearing compounds can exhibit tautomerism . This phenomenon may influence their reactivity and the biological activities of targets bearing a pyrazole moiety, as a change in structure translates into changes in properties .

Biochemical Pathways

It is known that pyrazole-bearing compounds can affect various biochemical pathways due to their diverse pharmacological effects .

Pharmacokinetics

The structure of pyrazoles can influence their reactivity and thus their pharmacokinetic properties .

Result of Action

It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .

Action Environment

It is known that the structure of pyrazoles can be influenced by tautomerism, which may be affected by environmental factors .

Activité Biologique

The compound 3,5-dimethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings regarding its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

- Molecular Formula : C15H18N4O2

- Molecular Weight : 286.33 g/mol

This compound features a complex arrangement that includes an isoxazole ring and a pyrazole moiety, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. The following table summarizes key findings from various studies regarding its cytotoxic effects against different cancer cell lines:

The compound demonstrates significant cytotoxicity across multiple cancer cell lines, indicating its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression:

- Kinase Inhibition : The compound has been shown to inhibit several kinases, including Aurora-A kinase, which plays a crucial role in cell division and proliferation.

- DNA Binding : Studies indicate that the compound can intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : The activation of apoptotic pathways has been observed, leading to programmed cell death in cancer cells.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

- Study on Tumor Growth Inhibition : In a mouse model bearing xenograft tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

- Combination Therapy Trials : Research has indicated that combining this compound with established chemotherapeutics enhances overall efficacy and reduces resistance in tumor cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of pyrazole derivatives. Key modifications that enhance biological activity include:

- Substitution on the pyrazole ring that increases lipophilicity.

- Alterations to the isoxazole moiety that enhance binding affinity to target proteins.

Propriétés

IUPAC Name |

3,5-dimethyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-10-15(11(2)23-20-10)16(22)18-6-12-4-13(7-17-5-12)14-8-19-21(3)9-14/h4-5,7-9H,6H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVFPBWCWWUGQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.